molecular formula C8H10O2S B079902 3-Methyl-4-methylsulfinylphenol CAS No. 14143-28-3

3-Methyl-4-methylsulfinylphenol

Cat. No. B079902
CAS RN: 14143-28-3
M. Wt: 170.23 g/mol
InChI Key: YFQBELWMXKXATM-UHFFFAOYSA-N
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Description

3-Methyl-4-methylsulfinylphenol is an organic compound . It is also known by other names such as 3-Methyl-4-(methylsulfonyl)phenol . The molecular formula of this compound is C8H10O3S .


Synthesis Analysis

The synthesis of 3-Methyl-4-methylsulfinylphenol involves heating 3-methyl-4-methylthiophenyl acetate with one equivalent of hydrogen peroxide in acetone . The oxidized acetate is then hydrolyzed in 10% sodium hydroxide and liberated with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-methylsulfinylphenol is represented by the formula C8H10O3S . It has an average mass of 186.228 Da and a monoisotopic mass of 186.035065 Da .


Chemical Reactions Analysis

3-Methyl-4-methylsulfinylphenol is involved in the photooxidation mechanism of fenthion, a potent opioid agonist . The compound is formed as a photodegradation product of fenthion .

Scientific Research Applications

  • Molecular Inhibition Studies : The molecule is used to understand the inhibition mechanisms of certain enzymes. For instance, the inhibition mechanism of matrix metalloproteinase 2 (MMP2) by its selective inhibitor, SB-3CT, was studied using a sulfoxide analogue, which closely resembles 3-Methyl-4-methylsulfinylphenol (Tao et al., 2010).

  • Environmental Decontamination : It's involved in the biodegradation of toxic compounds, such as its use in the study of the breakdown products of certain pesticides. For example, Ralstonia sp. SJ98 was found to utilize 3-Methyl-4-nitrophenol for environmental decontamination purposes (Bhushan et al., 2000).

  • Chemosensor Development : The compound serves as a basis for developing fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules, due to its fluorophoric properties (Roy, 2021).

  • Catalysis and Chemical Reactions : It's used in catalytic hydrotrifluoromethylation reactions and other synthesis processes, demonstrating its utility in organic chemistry and catalysis (Wilger et al., 2013).

  • Synthesis of Organic Compounds : Research on the synthesis and crystal structure determination of similar compounds, like 2,2′-Sulfinyl-bis(4-methyl Phenol), provides insights into the structural and chemical properties of these molecules (Shockravi et al., 2003).

  • Analytical Applications : Studies have been conducted to develop electrochemical sensors for the detection of 3-Methyl-4-Nitrophenol in environmental samples, highlighting its relevance in analytical chemistry (Bako et al., 2017).

Safety And Hazards

The safety data sheet for similar compounds suggests that they can be harmful if swallowed and may cause severe skin burns and eye damage . They are also identified as being harmful to aquatic life .

properties

IUPAC Name

3-methyl-4-methylsulfinylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-6-5-7(9)3-4-8(6)11(2)10/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQBELWMXKXATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931097
Record name 4-(Methanesulfinyl)-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-methylsulfinylphenol

CAS RN

14143-28-3
Record name 3-Methyl-4-(methylsulfinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14143-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-methyl-4-(methylsulfinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methanesulfinyl)-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Hirahara, H Ueno, K Nakamuro - Water Research, 2003 - Elsevier
… 3-methyl-4-methylsulfinylphenol (MMSP) was synthesized from oxidation of technical-grade MMTP by a slightly modified method of [2] as follows. A methanol solution of equimolar …
Number of citations: 50 www.sciencedirect.com
K Yamada, M Terasaki, M Makino - Journal of hazardous materials, 2010 - Elsevier
… We identified fenthion sulfoxide and 3-methyl-4-methylsulfinylphenol (MMS) as the major transformed products and 3-methyl-4-(methylthio)phenol (MMP) as the minor product under UV…
Number of citations: 7 www.sciencedirect.com
J Huang, SA Mabury - Journal of agricultural and food chemistry, 2000 - ACS Publications
… and fenoxon, 3-methyl-4-methylthiophenol was not stable in pH 7 and pH 9 buffered solutions at 50 C, whereas 3-methyl-4-methylsulfonylphenol and 3-methyl-4-methylsulfinylphenol …
Number of citations: 21 pubs.acs.org
Y Hirahara, T Okuno, H Ueno… - Journal of health …, 2003 - jstage.jst.go.jp
… of the organophosphorus pesticide, fenthion and its photodegradation product, 3-methyl-4-methylthiophenol (MMTP) yielded fenthion sulfoxide and 3-methyl-4methylsulfinylphenol (…
Number of citations: 11 www.jstage.jst.go.jp
RL Metcalf, TR Fukuto, MY Winton - Bulletin of the World Health …, 1963 - ncbi.nlm.nih.gov
… 3-methyl-4-methylsulfinylphenol was prepared by heating 3-methyl-4-methylthiophenyl acetate with one equivalent of hydrogen peroxide in acetone. The oxidized acetate was …
Number of citations: 18 www.ncbi.nlm.nih.gov
L Lin, S Zhang, L Dong, Y Cao, W Zhang, X Pan… - Science of The Total …, 2023 - Elsevier
… and found that compared with no oxygen entry, aeration promoted an oxidation reaction, which facilitated the formation of fenthion sulfoxide and 3-methyl-4-methylsulfinylphenol. …
Number of citations: 1 www.sciencedirect.com
M Bavcon Kralj - 2007 - ung.si
… The major photoproducts were identified as fenthion sulfoxide, 3-methyl-4-methylthiophenol (MMTP), dimethyl phosphorothioate and 3-methyl-4methylsulfinylphenol (MMSP). …
Number of citations: 1 www2.ung.si

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